3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane
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Overview
Description
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of phenylethyl and diazadispiro moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane typically involves multi-step organic reactions. One common approach is the reaction of phenylethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis process and verifying the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analog with similar structural features.
7-Oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane: Lacks the phenylethyl group but shares the spirocyclic core.
Uniqueness
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane stands out due to its unique combination of spirocyclic and phenylethyl structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88753-59-7 |
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Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
11-(2-phenylethyl)-7-oxa-11,14-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C20H30N2O/c1-3-7-18(8-4-1)9-14-22-15-12-20(13-16-22)21-17-19(23-20)10-5-2-6-11-19/h1,3-4,7-8,21H,2,5-6,9-17H2 |
InChI Key |
MMBTWTHLIWXLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNC3(O2)CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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